(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate
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Overview
Description
Synthesis Analysis
The synthesis of a compound involves understanding the chemical reactions that lead to its formation. This could involve multiple steps, each with its own set of reactants, conditions, and catalysts .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include its reactivity with other compounds, its stability under various conditions, and the products it forms .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and reactivity. Computational methods can also be used to predict these properties .Scientific Research Applications
Anti-Alzheimer Properties
The compound has shown promise as a potential anti-Alzheimer agent. Researchers have designed and synthesized a series of 4-oxobenzo[d]1,2,3-triazin-pyridinium-phenylacetamide hybrids. These derivatives were screened for their cholinesterase inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Notably, some of the title compounds exhibited excellent inhibition against BuChE and moderate inhibitory activity toward AChE, comparable to the standard cholinesterase inhibitor donepezil .
Antitumor Activity
The compound can be hydrolyzed in vivo to form 3-methyl-4-oxo-3,4-dihydro-imidazo[5,1-d][1,2,3,5]tetrazine-8-carboxylic acid. This metabolite is similar to temozolomide, an antitumor drug. In vitro studies have demonstrated moderate activity against TLX lymphoma .
Inhibition of Cholinesterases
Most of the synthesized 4-oxobenzo[d]1,2,3-triazin derivatives bearing a pyridinium moiety showed good inhibitory activity against AChE. These findings suggest potential applications in neurodegenerative diseases where cholinesterase inhibition is beneficial .
Green Chemistry Applications
While not directly related to the compound, 1,2,3-triazoles (similar to the triazine ring in the compound) have important applications in pharmaceutical chemistry. They are synthesized using nonconventional “green” methods such as microwave, mechanical mixing, visible light, and ultrasound .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl naphthalene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3/c23-18-16-7-3-4-8-17(16)20-21-22(18)12-25-19(24)15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBCJEDFRHCTXRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)OCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-naphthoate |
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